REACTION_CXSMILES
|
O[C:2]1[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1C(O)=O.[C:14](=[O:17])([O-])[O-:15].[K+].[K+].I[CH3:21].[S].CN([CH:26]=[O:27])C>>[CH3:21][O:15][C:14](=[O:17])[C:8]1[CH:7]=[CH:3][CH:2]=[C:10]([CH:11]([CH3:13])[CH3:12])[C:9]=1[O:27][CH3:26] |f:1.2.3,^3:21|
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Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC=C1C(C)C
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
47.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
274 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
21.4 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After one more hour of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for one day at room temperature
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Duration
|
1 d
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted four times with 500 ml each of methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with water and with brine
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After the desiccant is filtered off
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed several times on silica gel (mobile solvent methyl tert-butyl ether/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC=C1)C(C)C)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.59 g | |
YIELD: PERCENTYIELD | 79.02% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |